A study published in "Chemistry and Physics of Lipids" (1995) investigated the use of 1,3-Dilaurin and other modified diacylglycerols as surfactants for the formation of reverse micelles []. These micelles are structures formed by amphiphilic molecules (having both water-loving and water-hating ends) that can encapsulate water-insoluble molecules within their core. The study found that 1,3-Dilaurin exhibited good micelle-forming properties, suggesting its potential use in drug delivery systems or as a model system for studying biological membranes [].
1,3-Dilaurin belongs to a class of compounds called diacylglycerols (DAGs), which are naturally occurring components of various fats and oils. Some studies suggest that DAGs may offer potential health benefits, such as improved blood sugar control and weight management [, ]. However, further research is needed to specifically investigate the role of 1,3-Dilaurin in these areas.
1,3-Dilaurin is formed when two lauric acid (dodecanoic acid) molecules esterify with a glycerol molecule at the sn-1 and sn-3 positions []. Lauric acid is a medium-chain fatty acid found in coconut oil and palm kernel oil. 1,3-Dilaurin is found naturally in palm-based oils derived from various palm fractions.
Scientific research interest in 1,3-Dilaurin stems from its potential applications:
1,3-Dilaurin has a linear structure with three key features (Figure 1):
Chemical structure of 1,3-Dilaurin (source: [])
1,3-Dilaurin can be synthesized through various methods, including:
Under extreme heat or in the presence of strong acids or bases, 1,3-Dilaurin can undergo hydrolysis, breaking down into its constituent parts - glycerol and lauric acid.
Research is ongoing to explore potential reactions of 1,3-Dilaurin for applications in drug delivery systems. These might involve conjugation with drugs or encapsulation of therapeutic agents.
The specific mechanism of action of 1,3-Dilaurin depends on the context of its use. Here are two potential scenarios: